3,4,5-Trimethylbenzaldehyde

Descripción general

Descripción

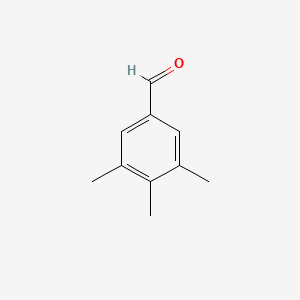

3,4,5-Trimethylbenzaldehyde is an organic compound . It has a molecular formula of C10H12O . The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .

Synthesis Analysis

The synthesis of 3,4,5-Trimethylbenzaldehyde has been discussed in various studies . For industrial applications, the chemical is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . Oxidation of the methyl group to an aldehyde can occur via various synthetic methods . At the laboratory scale, the chemical is conveniently synthesized from vanillin .Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethylbenzaldehyde is characterized by a molecular formula of C10H12O . The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .Physical And Chemical Properties Analysis

3,4,5-Trimethylbenzaldehyde is a light yellow solid . It has a density of 1.367 g/cm^3 . It is slightly soluble in water, with a solubility of 106 mg/L at 25 °C .Aplicaciones Científicas De Investigación

Regioselective Substitution and Synthesis

- Regioselective Reductive Electrophilic Substitution : Protected derivatives of 3,4,5-trimethoxybenzaldehyde have been explored for regioselective removal and substitution under electron transfer conditions. This method allows for a variety of electrophile substitutions, demonstrating the compound's versatility in organic synthesis (Azzena et al., 1992).

- Selective Liquid-Phase Oxidation : The selective oxidation of 3,4,5-trimethoxytoluene to 3,4,5-trimethoxybenzaldehyde is important for medicine production. A high yield process using acetic acid and a Co/Mn catalyst has been developed, highlighting its importance in pharmaceutical intermediate synthesis (Kitajima et al., 1988).

Crystal Growth and Optical Applications

- Crystal Growth for Optical Applications : Single crystals of 3,4,5-trimethoxybenzaldehyde have been grown and characterized for optical applications. The crystal's monoclinic system and centrosymmetric space group, along with its optical and thermal properties, make it suitable for nonlinear optical applications (Jebin et al., 2019).

Photophysical Properties

- Triplet State Characterization : The phosphorescence spectrum and temperature-dependent vibrational structure of 2,4,5-trimethylbenzaldehyde, a closely related compound, have been studied to understand its photophysical properties (Migirdicyan, 1972).

- Dipole Moment Analysis : The dipole moments of excited singlet and triplet states of 2,4,5-trimethylbenzaldehyde have been measured, providing insights into the molecular electronic structure and photochemical behavior (Sheng & Hanson, 1974).

Chemical Synthesis and Transformations

- Synthesis from Vanillin : A method for synthesizing 3,4,5-trimethoxybenzaldehyde from vanillin demonstrates a practical approach to obtaining this compound from more readily available materials (Zhu Bo, 2006).

- Antibiotic Stilbenes Synthesis : The compound's role in the synthesis of naturally occurring trans-stilbenes with antibiotic activity highlights its potential in medicinal chemistry (Azzena et al., 2003).

Heterogeneous Reactions and Environmental Impact

- Ozone Processing on Organic Coated Particles : Research into the effect of solar irradiation on the ozonation of adsorbed 3,4,5-trimethoxybenzaldehyde suggests potential environmental implications, particularly in atmospheric chemistry (Net, Gligorovski & Wortham, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

3,4,5-trimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPMJLJCUCJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484578 | |

| Record name | 3,4,5-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

3,4,5-Trimethylbenzaldehyde | |

CAS RN |

5779-74-8 | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-trimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 °C | |

| Record name | 3,4,5-Trimethylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

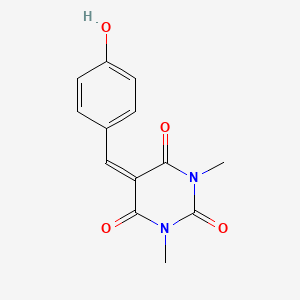

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)